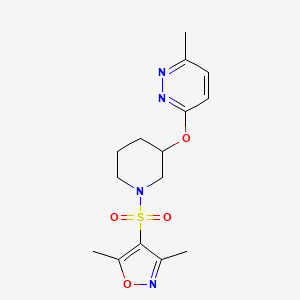
5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid, also known as 4-MPD, is a synthetic designer drug that belongs to the cathinone class. It is a derivative of pyrovalerone and is structurally similar to other cathinones such as MDPV and α-PVP. 4-MPD has gained popularity in the recreational drug market due to its euphoric and stimulant effects. However, it is important to note that the use of 4-MPD has not been approved for human consumption and its effects on the human body are not well understood.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid is not well understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinones such as MDPV and α-PVP. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which produces the stimulant and euphoric effects associated with this compound use.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it is believed to produce effects similar to other cathinones such as MDPV and α-PVP. These effects include increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria and increased sociability.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid in lab experiments is its availability. This compound is relatively easy to synthesize and can be obtained from a variety of chemical suppliers. However, one limitation of using this compound in lab experiments is its potential for abuse. This compound is a synthetic designer drug that has gained popularity in the recreational drug market, and its use is associated with a variety of health risks.
Future Directions
There are several potential future directions for research on 5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid. One area of research could focus on the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research could focus on the biochemical and physiological effects of this compound, particularly its potential for abuse and addiction. Additionally, research could be conducted to investigate the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders such as Parkinson's disease.
Synthesis Methods
The synthesis of 5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid involves the reaction of 4-methoxyphenylacetonitrile with diethyl malonate in the presence of sodium ethoxide. The resulting product is then hydrolyzed with hydrochloric acid to yield this compound. This synthesis method has been described in a few research articles and is considered to be a reliable method for producing this compound.
Scientific Research Applications
5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid has been the subject of several research studies aimed at understanding its chemical properties and potential applications. One study investigated the use of this compound as a chiral auxiliary in the synthesis of α-aminophosphonates. The study found that this compound was an effective chiral auxiliary and could be used to synthesize a variety of α-aminophosphonates with high enantioselectivity.
Another study investigated the use of this compound as a reagent for the synthesis of pyrroles. The study found that this compound was an effective reagent for the synthesis of a variety of pyrroles and could be used to produce pyrroles with high yields and purity.
properties
IUPAC Name |
5-(4-methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,9-13(16)17)8-12(15)10-4-6-11(18-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNJJIBOWYMMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=C(C=C1)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2423183.png)
![1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2423186.png)

![(E)-ethyl 2-(isonicotinoylimino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2423189.png)
![1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene](/img/structure/B2423190.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2423195.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2423197.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2423199.png)
![2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride](/img/structure/B2423200.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-(trifluoromethyl)phenyl)propanenitrile](/img/structure/B2423201.png)
![Ethyl 4-[4-[[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2423202.png)
![N-(4-butylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2423203.png)